Icosapent Ethyl

Description

Historical Context and Evolution of Research on Omega-3 Fatty Acids

The journey of omega-3 fatty acids from dietary components to subjects of intense scientific scrutiny is a compelling narrative of nutritional science. The story begins in the early 20th century with the discovery of essential fatty acids, compounds necessary for health that the body cannot synthesize. acc.org Initially, the focus was primarily on omega-6 fatty acids like linoleic acid. tctmd.com

A significant turning point came in the 1970s with observational studies of Greenland Inuit populations. acc.org Researchers noted a paradox: despite a high-fat diet rich in marine life, the Inuit exhibited a remarkably low incidence of coronary artery disease. tctmd.com This observation led to the hypothesis that the high intake of omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), from seafood was a key protective factor. tctmd.comahajournals.org

Subsequent research in the 1970s and 1980s began to unravel the physiological mechanisms. Studies demonstrated that EPA could influence platelet aggregation, a key process in blood clot formation, suggesting a potential anti-thrombotic effect. tctmd.comahajournals.org This discovery, linking a specific dietary component to a reduced risk of heart attacks, ignited a wave of academic interest in omega-3 fatty acids. tctmd.comnih.gov

Key clinical trials further solidified the importance of omega-3s. The Diet and Reinfarction Trial (DART) in 1989 showed that advising post-myocardial infarction patients to consume oily fish led to a significant reduction in all-cause mortality. nih.gov The Japan EPA Lipid Intervention Study (JELIS), published in 2007, was a large-scale trial that demonstrated the benefit of adding purified EPA to statin therapy in reducing major coronary events. acc.orgcapes.gov.br These and other studies paved the way for a more nuanced investigation into the specific roles of individual omega-3 fatty acids, setting the stage for the focused study of highly purified forms like eicosapentaenoic acid ethyl ester.

Academic Significance of Highly Purified Eicosapentaenoic Acid Ethyl Ester in Biomedical Science

The academic significance of highly purified eicosapentaenoic acid ethyl ester (EPA-EE), particularly in the form of icosapent ethyl, lies in its ability to isolate the effects of EPA from other fatty acids, thereby providing a clearer understanding of its specific biological activities. This purity is crucial for rigorous scientific investigation and has been instrumental in the design and interpretation of landmark clinical trials.

One of the most notable of these is the REDUCE-IT (Reduction of Cardiovascular Events with this compound–Intervention Trial) . This trial demonstrated that high-dose this compound significantly reduced the risk of ischemic events, including cardiovascular death, in high-risk patients already receiving statin therapy. iscpcardio.org The success of REDUCE-IT, where previous trials with mixed omega-3 formulations had yielded inconsistent results, underscored the importance of using a highly purified EPA-EE. nih.gov This allowed researchers to attribute the observed benefits directly to EPA, minimizing the confounding effects of DHA or other components present in less purified fish oil supplements.

The use of EPA-EE as a research tool extends to mechanistic studies. Its purity allows for precise investigations into the molecular pathways influenced by EPA. Research has shown that EPA-EE's benefits are not solely attributable to the reduction of triglycerides. ahajournals.org Studies are exploring its anti-inflammatory, anti-thrombotic, and plaque-stabilizing properties. nih.gov For instance, the EVAPORATE (Effect of Vascepa on Improving Coronary Atherosclerosis in People With High Triglycerides Taking Statin Therapy) trial used this compound to demonstrate a reduction in the progression of coronary atherosclerosis. acc.orgnih.gov

Furthermore, the ethyl ester form of EPA provides stability and allows for consistent and accurate administration in clinical research settings, ensuring that observed effects can be reliably linked to a specific intake of the compound. acc.org This precision is vital for establishing clear cause-and-effect relationships in biomedical science.

Scope and Objectives of Contemporary Eicosapentaenoic Acid Ethyl Ester Research

Contemporary research on eicosapentaenoic acid ethyl ester is multifaceted, extending beyond its established role in cardiovascular risk reduction. The primary objectives of current research include:

Elucidating Novel Mechanisms of Action: A major focus is to understand the full spectrum of EPA-EE's biological effects. This includes investigating its impact on inflammatory pathways, such as the reduction of pro-inflammatory biomarkers, and its role in the resolution of inflammation. tctmd.comahajournals.org Researchers are also exploring its effects on cell membranes, endothelial function, and oxidative stress. capes.gov.br

Investigating Efficacy in Diverse Patient Populations: Clinical trials are ongoing to assess the benefits of this compound in various high-risk patient groups. For example, the MITIGATE (A Pragmatic Randomized Trial of this compound for High-Cardiovascular Risk Adults) trial is examining its potential to reduce the severity of viral upper respiratory infections, including COVID-19, in individuals with established cardiovascular disease. nih.gov

Exploring Therapeutic Potential Beyond Cardiovascular Disease: The anti-inflammatory and other pleiotropic effects of EPA-EE have prompted investigations into its potential benefits for other conditions. Research is exploring its role in non-alcoholic fatty liver disease, cognitive function, and certain inflammatory disorders.

Optimizing Therapeutic Strategies: Ongoing research aims to refine the use of EPA-EE in clinical practice. This includes identifying patient subgroups who are most likely to benefit and understanding its synergistic effects when used in combination with other therapies.

The following interactive data tables summarize the findings of key clinical trials that have shaped our understanding of eicosapentaenoic acid ethyl ester's role in biomedical research.

Detailed Research Findings from Key Clinical Trials

Here are interactive data tables summarizing the results of pivotal clinical trials on Eicosapentaenoic Acid Ethyl Ester:

REDUCE-IT (Reduction of Cardiovascular Events with this compound–Intervention Trial)

| Parameter | Description |

| Study Population | 8,179 statin-treated patients with elevated triglycerides and either established cardiovascular disease or diabetes with other risk factors. iscpcardio.orgnaturalhealthresearch.org |

| Primary Endpoint | Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina. iscpcardio.orgnih.gov |

| Key Finding | This compound group had a 25% relative risk reduction in the primary endpoint compared to placebo. iscpcardio.orgnaturalhealthresearch.org |

| Event Rate | Primary endpoint occurred in 17.2% of the this compound group versus 22.0% of the placebo group. iscpcardio.org |

| Cardiovascular Death | 4.3% in the this compound group versus 5.2% in the placebo group, a significant reduction. iscpcardio.org |

JELIS (Japan EPA Lipid Intervention Study)

| Parameter | Description |

| Study Population | 18,645 Japanese patients with hypercholesterolemia. capes.gov.brnih.gov |

| Primary Endpoint | Major coronary events (sudden cardiac death, fatal and non-fatal myocardial infarction, unstable angina, and revascularization procedures). capes.gov.brnih.gov |

| Key Finding | The EPA group had a 19% relative risk reduction in major coronary events compared to the control group (statin only). capes.gov.brnih.gov |

| Event Rate | The primary endpoint occurred in 2.8% of the EPA group versus 3.5% of the control group. capes.gov.brnih.gov |

| Stroke Recurrence | A sub-analysis showed a 20% relative reduction in recurrent stroke in patients with a prior history of stroke. nih.gov |

MARINE (Multi-center, plAcebo-controlled, Randomized, double-blINd, 12-week study with an open-label Extension)

| Parameter | Description |

| Study Population | Patients with very high triglyceride levels (≥500 mg/dL). nih.govjacc.org |

| Primary Endpoint | Percent change in triglyceride levels from baseline. |

| Key Finding | This compound significantly reduced triglyceride levels compared to placebo. nih.govjacc.org |

| Triglyceride Reduction | In women, a -22.7% reduction was observed. nih.gov |

| Other Lipid Effects | Significantly reduced non-HDL cholesterol and total cholesterol without significantly increasing LDL cholesterol. nih.gov |

ANCHOR Trial

| Parameter | Description |

| Study Population | Statin-treated patients at high cardiovascular risk with persistently high triglycerides (200-499 mg/dL). ahajournals.orgresearchgate.net |

| Primary Endpoint | Percent change in triglyceride levels from baseline. |

| Key Finding | This compound significantly reduced triglyceride levels without increasing LDL cholesterol. ahajournals.orgresearchgate.net |

| Triglyceride Reduction | In women, a -21.5% reduction was observed. nih.gov |

| Inflammatory Markers | Showed significant improvements in various atherogenic and inflammatory parameters. ahajournals.org |

EVAPORATE (Effect of Vascepa on Improving Coronary Atherosclerosis in People With High Triglycerides Taking Statin Therapy)

| Parameter | Description |

| Study Population | 80 patients with established coronary atherosclerosis and elevated triglycerides on statin therapy. acc.orgnih.gov |

| Primary Endpoint | Change in low-attenuation plaque volume as measured by coronary computed tomography angiography. acc.orgacc.org |

| Key Finding | This compound significantly reduced the progression of low-attenuation plaque volume compared to placebo. nih.govacc.org |

| Plaque Volume Change | Showed regression in fibrous and fibrofatty plaque volumes in the this compound group, while these progressed in the placebo group. nih.gov |

| Other Plaque Measures | Demonstrated a reduction in total plaque volume and total non-calcified plaque. tctmd.comacc.org |

Propriétés

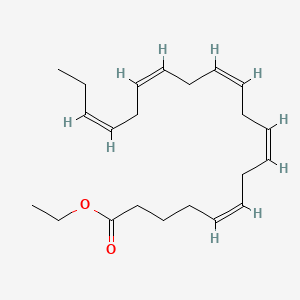

IUPAC Name |

ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQPWTVBQMWLSZ-AAQCHOMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018686 | |

| Record name | Icosapent ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86227-47-6, 73310-10-8 | |

| Record name | Ethyl eicosapentaenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86227-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl icosapentate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073310108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosapent ethyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086227476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosapent ethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethyl eicosapentaenoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Icosapent ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eicosapentaenoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICOSAPENT ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GC8A4PAYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl icosapentate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Production Methodologies for Eicosapentaenoic Acid Ethyl Ester

Biocatalytic Approaches to Eicosapentaenoic Acid Ethyl Ester Synthesis

The synthesis of eicosapentaenoic acid ethyl ester is increasingly favoring biocatalytic methods due to their specificity, milder reaction conditions, and environmental benefits over traditional chemical catalysis. Enzymes, particularly lipases, are at the heart of these green processes.

Lipase-Catalyzed Transesterification and Acidolysis Reactions

Lipase-catalyzed reactions are a cornerstone in the production of EPA-EE. documentsdelivered.com Two primary pathways are employed: transesterification (also known as alcoholysis) and acidolysis. In transesterification, a triglyceride rich in EPA is reacted with ethanol (B145695) in the presence of a lipase (B570770), which selectively cleaves the fatty acids from the glycerol (B35011) backbone and re-esterifies them with ethanol to form fatty acid ethyl esters, including EPA-EE. researchgate.net

Acidolysis, another effective lipase-catalyzed method, involves the reaction of an EPA-rich source (in free fatty acid form) with an acyl acceptor, such as ethyl acetate (B1210297), in a solvent like n-hexane. nih.govgoogle.com This method has been shown to be highly efficient, with studies demonstrating that it can not only synthesize EPA-EE effectively but also simplify product recovery. google.com Research has indicated that lipase-catalyzed acidolysis can achieve high conversion yields, making it a promising pathway for ester synthesis. nih.gov

Enzyme Selection and Immobilization Strategies in Biocatalysis

The choice of lipase is critical for the successful synthesis of EPA-EE. Lipases from different microbial sources exhibit varying selectivity towards different fatty acids. For instance, lipases from Rhizomucor miehei and Candida antarctica have been extensively studied. mdpi.comgoogle.com Novozym® 435, an immobilized lipase from Candida antarctica, is a widely used and highly effective biocatalyst for the synthesis of EPA-EE. nih.govgoogle.com Its immobilization on a solid support enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse over multiple batches, which is economically advantageous for industrial applications. nih.gov

The immobilization of lipases can also influence their activity and selectivity. For example, the use of hydrophobic supports like Sepabeads C18 has been shown to increase the activity of certain lipases and exhibit high selectivity for the synthesis of EPA-EE. mdpi.com The structure of the enzyme and its interaction with the substrate and solvent are key factors that determine its selectivity. researchgate.net

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of EPA-EE, several reaction parameters must be carefully optimized. These include temperature, substrate concentration, enzyme loading, and reaction time. For instance, in the lipase-catalyzed acidolysis of EPA with ethyl acetate, high conversions of 88–94% have been achieved by carefully controlling these parameters. nih.govnih.govchrom-china.com

Furthermore, innovative techniques like ultrasonication have been employed to enhance the reaction rate. nih.gov The application of ultrasound can significantly improve the mass transfer between the enzyme and substrates, leading to a higher reaction velocity. nih.gov Studies have demonstrated that an ultrasonic-assisted packed-bed bioreactor can achieve conversions of up to 99% for EPA and DHA ethyl esters. nih.gov The use of a solvent-free system in conjunction with ultrasonication also presents a green and efficient approach to production. nih.gov

Table 1: Optimization of Lipase-Catalyzed Synthesis of EPA-EE

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Reaction Type | Lipase-catalyzed acidolysis | High conversion and easy product recovery | nih.govgoogle.com |

| Enzyme | Novozym® 435 (immobilized Candida antarctica lipase) | High efficiency and reusability | nih.govgoogle.com |

| Reaction Time | 300 minutes | 88-94% conversion | nih.govnih.govchrom-china.com |

| Temperature | 60 °C | Optimal for lipase activity | nih.gov |

| Substrate Ratio | 1:1 (DHA+EPA:Ethyl Acetate) | High conversion yields | nih.gov |

| Ultrasonication | 37 Hz | Increased reaction rate and 99% conversion | nih.gov |

Advanced Separation and Enrichment Techniques for Eicosapentaenoic Acid Ethyl Ester

Following synthesis, the resulting mixture contains EPA-EE along with other fatty acid ethyl esters and unreacted starting materials. Therefore, advanced separation and enrichment techniques are crucial to isolate high-purity EPA-EE.

Chromatographic Separation Methodologies

Chromatography is a primary technology for the industrial-scale purification of high-purity EPA-EE. researchgate.net Various chromatographic techniques are employed, with the choice depending on the desired purity and scale of operation.

Continuous batch chromatography has emerged as a highly effective and flexible method for the preparation of EPA-EE from fish oil ethyl esters. nih.gov This technique combines the principles of batch chromatography with a continuous operational mode, leading to significant improvements in productivity and solvent consumption compared to traditional batch chromatography. nih.gov

In a study utilizing continuous batch chromatography for the separation of EPA-EE, a remarkable recovery of 82.01% was achieved, with an average relative purity of 97.82% and a highest relative purity of 98.98%. nih.gov Notably, the productivity of this method was found to be 5.48 times higher than that of conventional batch chromatography, while the solvent consumption was reduced to 78% of the batch method. nih.gov This demonstrates the significant potential of continuous batch chromatography for the efficient and economical large-scale production of high-purity EPA-EE.

Another prominent continuous chromatographic technique is Simulated Moving Bed (SMB) chromatography. SMB has been successfully applied to separate ethyl esters of eicosapentaenoic acid and docosahexaenoic acid. nih.gov In one study, using a C18 silica (B1680970) gel stationary phase and pure methanol (B129727) as the mobile phase, SMB chromatography was able to produce both EPA-EE and DHA-EE with a purity of over 99%. nih.gov The productivity of the SMB process was reported to be 13.11 g/L of adsorbent per hour, with a solvent consumption of 0.46 L/g. nih.gov

Other chromatographic methods such as reversed-phase medium-pressure liquid chromatography (RP-MPLC) and counter-current chromatography (CCC) are also utilized for the purification of omega-3 fatty acid ethyl esters. mdpi.comepa.govwikipedia.org RP-MPLC, for instance, has been shown to be a promising method for producing high-purity omega-3 fatty acid ethyl esters on an industrial scale. mdpi.com

Table 2: Performance of Continuous Batch Chromatography for EPA-EE Purification

| Parameter | Value | Reference |

|---|---|---|

| Recovery of EPA-EE | 82.01% | nih.gov |

| Average Relative Purity of EPA-EE | 97.82% | nih.gov |

| Highest Relative Purity of EPA-EE | 98.98% | nih.gov |

| Productivity (vs. Batch Chromatography) | 5.48 times higher | nih.gov |

| Solvent Consumption (vs. Batch Chromatography) | 78% | nih.gov |

Metabolism and Pharmacokinetics of Eicosapentaenoic Acid Ethyl Ester

Bioavailability and Absorption Mechanisms of Eicosapentaenoic Acid Ethyl Ester

The bioavailability of EPA from EPA-EE is a critical factor influencing its efficacy. This process begins in the gut and is influenced by several factors, including the chemical form of the omega-3, the presence of other nutrients, and the formulation technology.

Intestinal De-esterification and Absorption Pathways

For the body to utilize the EPA from EPA-EE, the ethyl ester bond must first be broken. This process, known as de-esterification, is primarily carried out by lipases in the digestive tract. nih.gov Icosapentaenoic acid ethyl ester (IPE), a prescription form of EPA-EE, serves as a substrate for intestinal lipases, which hydrolyze it to yield free EPA. researchgate.net This free EPA can then diffuse into the intestinal epithelial cells. researchgate.net

Influence of Dietary Context on Bioavailability in Research Models

The presence of dietary fat significantly impacts the bioavailability of EPA from ethyl ester formulations. nih.gov Co-ingestion with a high-fat meal has been shown to substantially increase the absorption of EPA and docosahexaenoic acid (DHA) from ethyl esters. nih.gov This is attributed to the enhanced assimilation of the ethyl esters in the presence of fats. nih.gov In essence, consuming EPA-EE with a meal containing fat can improve its absorption. nih.gov

Conversely, when consumed without a fat-containing meal, the absorption of EPA and DHA from ethyl ester formulations is generally poor. nih.gov This has led to research into formulations that can enhance bioavailability even in low-fat or fasting conditions. nih.gov

Impact of Advanced Lipid Technologies on Bioavailability

To overcome the challenge of poor bioavailability, especially in the absence of dietary fat, advanced lipid technologies have been developed. nih.gov These technologies aim to enhance the absorption of EPA and DHA through in-situ emulsification, which facilitates bioavailability even without a fatty meal. nih.gov

One such technology is the Advanced Lipid Technologies™ (ALT®) platform, which has been shown to improve the bioavailability of EPA and DHA from ethyl ester formulations. nih.govnih.gov Studies have demonstrated that formulations incorporating ALT® can achieve high bioavailability of EPA and DHA at lower doses compared to standard ethyl ester products, particularly under low-fat feeding conditions. nih.gov For instance, a formulation containing 1530 mg of EPA and DHA ethyl esters with ALT® demonstrated comparable or even higher bioavailability than a 3600 mg dose of a standard omega-3 acid ethyl ester product under low-fat conditions. nih.gov These technologies essentially create a stable microemulsion in the gut, independent of bile salt secretion, thereby improving the absorption of the fatty acids. researchgate.net Another approach to enhance bioavailability is microencapsulation, where the oil is enclosed in a powder form, which has also shown to significantly increase the absorption of EPA. proquest.com

Distribution and Incorporation of Eicosapentaenoic Acid and its Ethyl Ester Metabolites

Following absorption, EPA is distributed throughout the body and incorporated into various lipid pools, where it can exert its physiological effects.

Integration into Lipoproteins and Membrane Phospholipids

Once in the bloodstream, EPA is incorporated into circulating lipoproteins, including triglycerides, cholesteryl esters, and phospholipids. nih.gov A study on healthy subjects receiving icosapent ethyl for 28 days showed a significant increase in total plasma EPA levels. nih.govnih.gov This absorbed EPA is then distributed and re-incorporated into the phospholipid components of cell membranes. nih.gov

The integration of EPA into the phospholipid bilayers of cell membranes is a key aspect of its mechanism of action. researchgate.netresearchgate.net Within the membrane, EPA has a stable, extended conformation that can influence membrane properties and functions. researchgate.net Studies have shown that EPA treatment can modify the composition and distribution of proteins within membrane microdomains known as lipid rafts. nih.gov This can, in turn, affect cellular signaling pathways. nih.gov

Tissue-Specific Accumulation and Metabolism

EPA is distributed to and accumulates in various tissues throughout the body. A study in healthy subjects demonstrated that after multiple doses of this compound, EPA levels increased in both plasma and red blood cells. researchgate.net While plasma EPA levels reached a steady state by day 28, red blood cell levels were still increasing, suggesting a slower but continuous incorporation into this cellular compartment. researchgate.net The apparent volume of distribution of total EPA at steady state has been reported to be approximately 82 liters, indicating extensive distribution. nih.govresearchgate.net

The accumulation of EPA in specific tissues can lead to localized metabolic effects. For example, in a study with female mice on a high-fat diet, supplementation with EPA ethyl esters led to a significant increase in EPA-derived downstream metabolites in white adipose tissue. nih.gov Specifically, the concentration of 8-hydroxyeicosapentaenoic acid (8-HEPE), a metabolite of EPA, was significantly increased in the adipose tissue of EPA-supplemented mice. nih.gov This suggests that the metabolic effects of EPA in certain tissues may be mediated by its conversion to various bioactive metabolites. nih.gov Furthermore, research in 3T3-L1 cells, a preadipocyte cell line, has shown that EPA can inhibit adipogenesis, and this effect may be linked to its metabolism within the cells. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Eicosapentaenoic Acid (from this compound)

| Parameter | Value (Mean ± SD) | Unit | Source |

| Elimination Half-Life (t½) | 79 ± 47 | hours | nih.gov |

| Apparent Total Plasma Clearance | 757 ± 283 | mL/h | nih.gov |

| Apparent Volume of Distribution | 82 ± 56 | L | nih.gov |

| Time to Peak Plasma Concentration (Tmax) | ~5 | hours |

Hepatic Metabolism and Excretion Pathways of Eicosapentaenoic Acid Ethyl Ester

Following administration, eicosapentaenoic acid ethyl ester (EPA-EE) undergoes metabolism primarily in the liver. The initial step involves the de-esterification of EPA-EE to its active form, eicosapentaenoic acid (EPA). This free fatty acid then enters various metabolic pathways within the hepatic cells. The liver plays a central role in processing fatty acids, either by oxidizing them for energy, incorporating them into complex lipids for storage or transport, or converting them into other bioactive molecules. ijbcp.com The metabolic fate of EPA is largely directed towards oxidative pathways to generate energy.

Beta-Oxidation Pathways in Peroxisomes and Mitochondria

Eicosapentaenoic acid, a 20-carbon polyunsaturated fatty acid, is catabolized through beta-oxidation, a process that occurs in both mitochondria and peroxisomes within the liver. nih.govnih.gov Beta-oxidation involves the sequential cleavage of two-carbon units from the fatty acid chain, producing acetyl-CoA. youtube.com

Mitochondria are the primary sites for the beta-oxidation of the majority of fatty acids. youtube.com The process begins with the activation of the fatty acid to its acyl-CoA derivative, which is then transported into the mitochondrial matrix. youtube.com Inside the mitochondria, a four-step enzymatic cycle (dehydrogenation, hydration, dehydrogenation, and thiolytic cleavage) shortens the fatty acyl-CoA chain, generating acetyl-CoA, FADH₂, and NADH. youtube.com The acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production.

Peroxisomes are responsible for the initial beta-oxidation of very long-chain fatty acids, which are then shortened to a length that can be further metabolized by mitochondria. nih.gov While mitochondria are the main site for EPA oxidation, peroxisomes also play a contributory role. nih.gov Studies in isolated rat hepatocytes have shown that a portion of EPA undergoes oxidation in peroxisomes. nih.gov The peroxisomal beta-oxidation pathway differs slightly from the mitochondrial pathway; for instance, the initial dehydrogenation step is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide. youtube.com

Research indicates that EPA supplementation can enhance the capacity of these oxidative pathways. Studies in mice have shown that dietary EPA increases the gene expression of key regulators and enzymes involved in fatty acid oxidation. nih.govresearchgate.net This includes the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that is a key transcriptional regulator of genes involved in fatty acid catabolism in both peroxisomes and mitochondria. nih.govnih.govresearchgate.net

| Fatty Acid | Percentage Oxidized in Hepatocytes from Fasted Rats (Approximate) | Primary Site of Oxidation |

|---|---|---|

| Eicosapentaenoic acid (20:5 n-3) | ~70% | Mitochondria (with contribution from Peroxisomes) nih.gov |

| Arachidonic acid (20:4 n-6) | Less than 70% | Mitochondria nih.gov |

| Oleic acid (18:1 n-9) | ~70% | Mitochondria nih.gov |

Role of Hepatic Enzymes in Eicosapentaenoic Acid Ethyl Ester Metabolism

One of the key mechanisms by which EPA influences hepatic lipid levels is through the inhibition of triglyceride synthesis. medex.com.bd It achieves this by inhibiting the enzyme acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT). medex.com.bd DGAT catalyzes the final step in triglyceride synthesis. By reducing its activity, EPA helps to lower the production and storage of triglycerides in the liver. medex.com.bdnih.gov

Furthermore, EPA acts as a ligand for PPARα, which, upon activation, upregulates the expression of a suite of genes encoding for enzymes and proteins involved in fatty acid uptake and oxidation. nih.gov This includes:

Carnitine palmitoyltransferase 1 (CPT1a) and Carnitine palmitoyltransferase 2 (CPT2) : These enzymes are essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. nih.gov

Acyl-CoA dehydrogenases : A family of enzymes that catalyze the initial rate-limiting step of mitochondrial beta-oxidation.

Fatty acid synthase (Fasn) and Acetyl-CoA carboxylase (Acaca) : EPA supplementation has been shown to decrease the gene expression of these key enzymes involved in de novo lipogenesis (the synthesis of new fatty acids). nih.gov

The net effect of these enzymatic changes is a metabolic shift in the liver, favoring fatty acid oxidation over synthesis and storage, which contributes to the reduction of hepatic triglyceride content. researchgate.net

| Gene | Enzyme/Protein | Function | Effect of EPA Supplementation |

|---|---|---|---|

| Pparα | Peroxisome proliferator-activated receptor-alpha | Regulator of fatty acid oxidation | Increased nih.govresearchgate.net |

| Cpt1a | Carnitine palmitoyltransferase 1a | Mitochondrial fatty acid uptake | Increased nih.gov |

| Cpt2 | Carnitine palmitoyltransferase 2 | Mitochondrial fatty acid uptake | Increased nih.gov |

| Fasn | Fatty acid synthase | Fatty acid synthesis | Decreased nih.gov |

| Acaca | Acetyl-CoA carboxylase | Fatty acid synthesis | Decreased nih.gov |

| Dgat2 | Diacylglycerol O-acyltransferase 2 | Triglyceride synthesis | Decreased nih.gov |

Molecular and Cellular Mechanisms of Action of Eicosapentaenoic Acid Ethyl Ester

Modulation of Lipid Metabolism by Eicosapentaenoic Acid Ethyl Ester

EPA-EE exerts its primary effects on lipid metabolism, leading to a reduction in circulating triglyceride levels. This is achieved through a multi-faceted approach that involves the regulation of triglyceride synthesis, clearance, and the modulation of lipoprotein production and catabolism.

Regulation of Triglyceride Synthesis and Clearance

Eicosapentaenoic acid (EPA) and its ethyl ester derivative have been shown to lower triglyceride levels by impacting both their synthesis in the liver and their clearance from the bloodstream. researchgate.net The mechanisms behind this include the inhibition of enzymes crucial for triglyceride synthesis, such as acyl-CoA:1,2-diacylglycerol acyltransferase. medex.com.bd This leads to a decrease in the liver's production of triglycerides. medex.com.bd Furthermore, EPA-EE appears to enhance the clearance of triglycerides from the plasma by increasing the activity of lipoprotein lipase (B570770), an enzyme that breaks down triglycerides in lipoproteins. medex.com.bd Animal studies in rats have demonstrated that EPA-EE can inhibit hepatic triglyceride synthesis and secretion. nih.gov

Impact on Very Low-Density Lipoprotein Production and Catabolism

Very low-density lipoproteins (VLDL) are the primary carriers of triglycerides in the blood. EPA-EE influences VLDL metabolism by reducing their production in the liver and potentially accelerating their breakdown. medex.com.bdnih.gov By inhibiting hepatic triglyceride synthesis, EPA-EE directly curtails the assembly and secretion of VLDL particles. nih.gov Animal studies suggest that EPA-EE treatment results in smaller VLDL particles with a reduced triglyceride content and an altered apolipoprotein composition, specifically an increased ratio of apolipoprotein E to apolipoprotein C. nih.gov This altered composition may facilitate a more rapid conversion of VLDL to other lipoprotein forms and enhance their clearance from circulation. nih.gov

Differential Effects on Lipoprotein Subfractions

The impact of EPA-EE extends to various lipoprotein subfractions beyond just VLDL. Studies have shown that EPA can decrease the levels of large, buoyant low-density lipoprotein (LDL) particles (LDL1). nih.gov Conversely, an increase in the levels of small, dense LDL (sdLDL) particles (LDL2) has been observed with EPA treatment. nih.gov Despite this increase in sdLDL, EPA has been shown to inhibit the oxidation of these particles, which is a key step in the development of atherosclerosis. nih.gov This antioxidant effect may counteract the potential atherogenicity of increased sdLDL levels. nih.gov Furthermore, while EPA treatment does not significantly alter total high-density lipoprotein (HDL) cholesterol levels, it has been shown to decrease the triglyceride content within HDL3 subfractions. nih.gov

| Lipoprotein Subfraction | Effect of Eicosapentaenoic Acid | Reference |

| Large, light LDL (LDL1) | Decreased levels of cholesterol, phospholipids, and apolipoprotein B | nih.gov |

| Small, dense LDL (LDL2) | Increased levels of cholesterol | nih.gov |

| HDL3 | Decreased triglyceride content | nih.gov |

Anti-inflammatory and Immunomodulatory Pathways

Beyond its effects on lipid metabolism, EPA-EE possesses significant anti-inflammatory and immunomodulatory properties. These actions are largely driven by the competition between EPA and arachidonic acid in the synthesis of signaling molecules called eicosanoids.

Competition with Arachidonic Acid for Eicosanoid Synthesis Pathways

Eicosanoids are potent signaling molecules that play a crucial role in inflammation. nih.gov They are synthesized from 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (an omega-6 fatty acid) and eicosapentaenoic acid (an omega-3 fatty acid). nih.govresearchgate.net Both fatty acids compete for the same enzymes, cyclooxygenase (COX) and lipoxygenase (LOX), to be converted into different families of eicosanoids. nih.govresearchgate.net

Arachidonic acid is the precursor to pro-inflammatory eicosanoids, such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). nih.govyoutube.com In contrast, EPA is converted to eicosanoids that are generally less inflammatory or even anti-inflammatory, including prostaglandin E3 (PGE3) and leukotriene B5 (LTB5). nih.gov By increasing the availability of EPA, eicosapentaenoic acid ethyl ester shifts the balance of eicosanoid production towards these less inflammatory mediators, thereby exerting an anti-inflammatory effect. nih.govnih.gov For instance, LTB5 is a significantly weaker chemoattractant for inflammatory cells compared to LTB4. nih.gov

| Precursor Fatty Acid | Key Eicosanoid Products | General Inflammatory Effect | Reference |

| Arachidonic Acid (Omega-6) | Prostaglandins (2-series), Thromboxanes (2-series), Leukotrienes (4-series) | Pro-inflammatory | nih.govnih.gov |

| Eicosapentaenoic Acid (Omega-3) | Prostaglandins (3-series), Thromboxanes (3-series), Leukotrienes (5-series) | Less inflammatory/Anti-inflammatory | nih.govnih.gov |

Biosynthesis of Anti-inflammatory Lipid Mediators (e.g., Resolvins)

Eicosapentaenoic acid (EPA) ethyl ester serves as a precursor to a class of specialized pro-resolving mediators (SPMs) known as resolvins, which play a crucial role in the resolution of inflammation. nih.govfrontiersin.org EPA is the obligatory precursor for the E-series resolvins. nih.gov The biosynthesis of these mediators is a transcellular process, often involving interactions between different cell types. For instance, the production of resolvin E1 (RvE1) involves the release of 18-hydroxyeicosapentaenoic acid (18-HEPE) from hypoxic vascular endothelial cells, which is then converted by neutrophils into the bioactive RvE1. nih.gov

Similarly, resolvin E3 (RvE3), with a complete stereochemistry of 17R,18R-dihydroxyicosa-5Z,8Z,11Z,13E,15E-eicosapentaenoic acid, is biosynthesized through the action of 15-lipoxygenase and potently inhibits neutrophil migration. nih.gov In human macrophages and neutrophils, the biosynthesis of resolvin E4 (RvE4) is dependent on the availability of EPA, which is converted by 15-lipoxygenase (15-LOX) to 15S-hydroperoxyeicosapentaenoic acid (15S-HpEPE). This intermediate is then further processed by 5-lipoxygenase (5-LOX) or a second action of 15-LOX to produce RvE4. nih.gov The administration of EPA ethyl esters has been shown to prevent hyperinsulinemia and control hyperglycemia, partly through the actions of its downstream metabolite, RvE1. nih.gov

The metabolism of EPA gives rise to these anti-inflammatory lipid mediators, which stand in contrast to the pro-inflammatory factors produced from arachidonic acid (AA). nih.gov The discovery of resolvins has highlighted that these EPA-derived metabolites are key endogenous biochemical mediators that actively counter-regulate and terminate inflammation. nih.gov

Downregulation of Pro-inflammatory Cytokines and Adhesion Molecules (e.g., VCAM-1, IL-6, IL-10, pentraxin-3)

Eicosapentaenoic acid ethyl ester has demonstrated the ability to modulate inflammatory responses by downregulating the expression and production of various pro-inflammatory cytokines and adhesion molecules. Preclinical studies have shown that EPA can reduce the levels of pro-inflammatory cytokines and chemokines. nih.gov Specifically, EPA has been shown to inhibit the expression of adhesion molecules and monocyte chemoattractant protein-1 (MCP-1). nih.gov

In studies involving human endothelial cells challenged with the pro-inflammatory cytokine interleukin-6 (IL-6), pretreatment with EPA led to a reduction in cytokine release. ahajournals.orgresearchgate.net This was evidenced by decreased levels of soluble intercellular adhesion molecule-1 (sICAM-1) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Furthermore, in a study with B-cells stimulated with lipopolysaccharide, both EPA and docosahexaenoic acid (DHA) ethyl esters enhanced the production of various cytokines in a time-dependent manner, with DHA notably increasing interleukin-10 (IL-10), an anti-inflammatory cytokine. nih.govresearchgate.net

The anti-inflammatory effects of EPA are also supported by findings that it can lower levels of inflammatory mediators and soluble adhesion molecules in general. nih.gov While the provided search results focus on the effects of EPA on VCAM-1, IL-6, and IL-10, specific data on the direct downregulation of pentraxin-3 by eicosapentaenoic acid ethyl ester was not found within the provided search results.

Modulation of Immune Cell Function and Gene Transcriptomes (e.g., T-cells)

Eicosapentaenoic acid ethyl ester exerts significant modulatory effects on the function and gene expression profiles of immune cells, particularly T-cells. In vitro studies have revealed that EPA can induce an anti-inflammatory transcriptomic landscape in non-activated human CD4+ T-cells. nih.govjacc.orgbiorxiv.org This is characterized by the downregulation of genes associated with the immune response, such as HLA-DRA, CD69, and IL2RA. nih.govjacc.org

The effects of EPA on the T-cell transcriptome are distinct and more pronounced compared to other fatty acids like oleic acid and palmitic acid, highlighting a specific anti-inflammatory action. nih.govbiorxiv.org Transcription factor footprinting analysis has shown that EPA exposure leads to decreased activity of GATA3 and PU.1, and increased activity of REV-ERB, further supporting its anti-inflammatory influence. nih.gov

Beyond T-cells, EPA has been shown to influence other immune cells. For example, dietary supplementation with EPA has been found to inhibit the antigen-presenting cell function of murine splenocytes for both Th1 and Th2 helper T-cell clones. nih.gov Additionally, studies on murine B-cells have demonstrated that EPA and DHA ethyl esters can differentially enhance the frequency and percentage of select B-cell subsets. nih.govresearchgate.net

Antioxidant Effects and Oxidative Stress Mitigation

Direct Antioxidant Properties

Eicosapentaenoic acid (EPA) exhibits direct antioxidant properties, contributing to the mitigation of oxidative stress. nih.gov It has been shown to be a potent lipophilic antioxidant that can inhibit the oxidation of various lipoproteins. nih.gov Studies have demonstrated that EPA significantly inhibits the oxidation of small, dense low-density lipoprotein (sdLDL), LDL, and very-low-density lipoprotein (VLDL) at pharmacological levels. nih.gov This antioxidant activity of EPA was found to be unique when compared to other triglyceride-lowering agents and even vitamin E. nih.gov

In vitro experiments have shown that EPA can inhibit copper-induced oxidation of human HDL in a prolonged manner compared to docosahexaenoic acid (DHA). researchgate.net For example, at a concentration of 10 μM, EPA inhibited malondialdehyde (MDA) formation, a marker of lipid peroxidation, by 64% at 14 hours, while the antioxidant benefit of DHA was lost by 4 hours. researchgate.netbohrium.com These findings suggest that EPA possesses unique lipophilic and electron stabilization properties that contribute to its direct antioxidant effects. researchgate.net

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., HO-1/HMOX1, NQO1/NQO1, ARE)

Eicosapentaenoic acid (EPA) has been shown to bolster the body's own antioxidant defenses by enhancing the expression and activity of endogenous antioxidant enzyme systems. nih.gov One of the key mechanisms involves the upregulation of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that controls the expression of a suite of antioxidant and cytoprotective genes through the antioxidant response element (ARE). ahajournals.orgnih.gov

Studies have demonstrated that EPA treatment can increase the expression of several Nrf2 target genes. ahajournals.orgnih.gov For instance, in human endothelial cells, EPA has been shown to augment the expression of heme oxygenase-1 (HO-1 or HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1). ahajournals.orgnih.gov Specifically, EPA treatment led to a 1.3-fold increase in NQO1 expression. nih.gov This effect is thought to be mediated, at least in part, by the EPA-induced increase in PARK7 (also known as DJ-1), which stabilizes Nrf2 and promotes its translocation to the nucleus, thereby activating the transcription of genes within the ARE. ahajournals.org Furthermore, EPA has been observed to increase the expression of other antioxidant proteins such as thioredoxin (TXN) and peroxiredoxin 2 (PRDX2). ahajournals.orgnih.gov

Prevention of Lipid Oxidation and Membrane Cholesterol Crystallization

Eicosapentaenoic acid ethyl ester plays a significant role in preventing lipid oxidation and maintaining the structural integrity of cell membranes. nih.gov EPA has been shown to inhibit the oxidation of apolipoprotein B-containing lipoproteins, which is a key event in the development of atherosclerosis. nih.gov In vitro studies have demonstrated that EPA is a potent inhibitor of the oxidation of small, dense low-density lipoprotein (sdLDL), LDL, and VLDL. nih.gov This antioxidant effect is more sustained compared to other fatty acids like docosahexaenoic acid (DHA). researchgate.netbohrium.com For instance, EPA at a 10 μM concentration significantly inhibited LDL oxidation by 75% after 4 hours, whereas DHA's antioxidant activity was lost within the same timeframe. bohrium.com

Furthermore, EPA influences the physical properties of cell membranes. It has been shown to prevent the formation of cholesterol crystalline domains within membranes, which are characteristic of atherosclerotic plaques and can lead to increased membrane permeability and the generation of reactive oxygen species. ccmb.res.innih.gov By intercalating into the membrane, EPA helps to maintain a more even distribution of cholesterol, thereby preserving membrane structure and function. ccmb.res.in This action of preventing cholesterol domain formation suggests an inherent ability of EPA to normalize membrane structural features. ccmb.res.in

Cellular and Membrane Homeostasis

Eicosapentaenoic acid ethyl ester (EPA-EE) exerts significant influence at the cellular level, particularly on the structure and function of cell membranes. Its incorporation into the phospholipid bilayer of cell membranes initiates a cascade of effects that contribute to cellular and membrane homeostasis.

Influence on Cell Membrane Structure and Fluidity

Once incorporated into membrane phospholipids, EPA modulates the physical properties of the cell membrane. Unlike docosahexaenoic acid (DHA), which tends to increase membrane fluidity, EPA has been shown to maintain or normalize membrane dynamics. ahajournals.orgnih.gov Studies using model membranes have demonstrated that EPA has no significant disordering effect on its own. ahajournals.org In atherosclerotic-like model membranes with high cholesterol content, EPA helps to maintain a more uniform lipid dynamic. nih.gov

Research comparing EPA and DHA has highlighted their differing effects on membrane structure. Small-angle X-ray scattering (SAXS) analysis revealed that membranes containing EPA have a larger bilayer width (d-space values of 60Å-57Å over 15-30°C) compared to controls. nih.gov In contrast, DHA-containing membranes showed a reduced width. ahajournals.org This suggests that EPA's extended orientation helps preserve the structural integrity and width of the membrane bilayer, even in the presence of high cholesterol levels. nih.govtandfonline.com

| Parameter | Effect of Eicosapentaenoic Acid (EPA) | Effect of Docosahexaenoic Acid (DHA) | Source |

| Membrane Fluidity | Maintains or has no significant disordering effect. | Increases fluidity, causing disorder. | ahajournals.orgnih.gov |

| Membrane Width | Produces larger d-space values (thicker membrane). | Reduces membrane width. | ahajournals.orgnih.gov |

| Cholesterol Domains | Inhibits the formation of cholesterol crystal domains. | Induces cholesterol domain formation. | nih.govresearchgate.net |

Cell Membrane Stabilization Properties

A key aspect of EPA's action is its ability to stabilize cell membranes, particularly under conditions of pathological stress like atherosclerosis. Atherosclerotic membranes are often characterized by the formation of rigid cholesterol crystalline domains, which can disrupt vascular signaling and function. researchgate.net

EPA directly counteracts this by inhibiting the formation of these cholesterol domains. tandfonline.comresearchgate.net In model membranes with pre-existing cholesterol domains, EPA promoted a 65.5% reduction in these structures compared to controls. nih.govresearchgate.net This stabilizing effect is dose-dependent and suggests that EPA can neutralize the detrimental effects of excessive cholesterol accumulation within the membrane, thereby preserving normal membrane function, ion transport, and signal transduction mechanisms. tandfonline.com

Antithrombotic and Anti-aggregatory Properties

EPA-EE demonstrates significant antithrombotic and anti-aggregatory effects, which are crucial to its role in vascular health. These properties stem from its ability to modulate platelet function and interfere with the synthesis of pro-thrombotic signaling molecules.

Inhibition of Platelet Aggregation Mechanisms

Prolonged intake of n-3 fatty acid ethyl esters, including EPA-EE, leads to the incorporation of EPA into platelet phospholipids. nih.gov This change in the lipid composition of platelet membranes is associated with a persistent impairment of platelet aggregation. nih.govthieme-connect.com

Studies have shown that after a period of supplementation, platelet aggregation in response to agonists like collagen and adenosine (B11128) diphosphate (B83284) (ADP) is significantly reduced. thieme-connect.com Notably, this inhibitory effect on platelet aggregation can last for several weeks (8-12 weeks) even after supplementation has ceased, indicating a long-lasting modification of platelet function. nih.govthieme-connect.com

| Finding | Duration of Effect | Source |

| Impaired platelet aggregation in response to collagen or ADP. | Persists for 8-12 weeks after cessation of supplementation. | thieme-connect.com |

| Reduced thromboxane (B8750289) A2 formation. | Returns to baseline within 4 weeks of cessation. | nih.gov |

Role in Prostaglandin and Thromboxane Pathways

The primary mechanism for EPA's anti-aggregatory effect lies in its interaction with the eicosanoid synthesis pathways. EPA competes with arachidonic acid (AA) for the same metabolic enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.nettaylorandfrancis.com

Biochemical studies have shown that EPA significantly inhibits the COX-1 (also known as PGHS-1) pathway's oxygenation of arachidonic acid. nih.gov This competitive inhibition reduces the synthesis of pro-inflammatory and pro-aggregatory molecules like PGE2 and TXB2 (the stable metabolite of TXA2). nih.gov

Endothelial Function and Vascular Health

EPA-EE contributes positively to vascular health by improving the function of the endothelium, the inner lining of blood vessels. A healthy endothelium is critical for regulating vascular tone, inflammation, and thrombosis.

EPA has been shown to improve endothelium-dependent relaxation. nih.gov In studies on diabetic mice, chronic administration of EPA-EE improved the impaired vasorelaxation response to acetylcholine, a key indicator of enhanced endothelial function. nih.gov

A central mechanism for this improvement is the enhancement of nitric oxide (NO) bioavailability. nih.gov Endothelial dysfunction is often characterized by a reduction in NO due to the "uncoupling" of the endothelial nitric oxide synthase (eNOS) enzyme. nih.gov EPA treatment has been found to reverse eNOS uncoupling, thereby increasing the ratio of NO to the harmful oxidant peroxynitrite. nih.gov This is achieved, in part, by augmenting the expression of proteins involved in NO production, such as heme oxygenase-1 and dimethylarginine dimethylaminohydrolase-1. nih.gov

Improvement of Endothelial Vasodilator Function and Nitric Oxide Bioavailability

Eicosapentaenoic acid ethyl ester (EPA-E) has been shown to improve the function of the endothelium, the inner lining of blood vessels, primarily by enhancing the bioavailability of nitric oxide (NO), a critical molecule for vasodilation. nih.govnih.gov Endothelial dysfunction, characterized by reduced NO availability, is an early, reversible step in the development of atherosclerosis. nih.gov

In-vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that EPA, in combination with atorvastatin, can protect endothelial function under conditions of oxidative stress. nih.gov This protective effect is linked to an increase in NO levels and a decrease in peroxynitrite (ONOO-), a harmful reactive oxygen species that reduces NO bioavailability. nih.gov The beneficial effects on endothelial function appear to be specific to EPA, as similar results were not observed with another omega-3 fatty acid, docosahexaenoic acid (DHA), or other lipid-lowering agents. nih.gov

Furthermore, research indicates that EPA treatment can modulate the expression of key proteins involved in NO production and degradation. nih.gov Under inflammatory conditions, EPA has been found to improve the coupling of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. nih.gov It also increases the expression of dimethylarginine dimethylaminohydrolase 1 (DDAH-1), an enzyme that degrades an endogenous inhibitor of eNOS, and the antioxidant protein peroxiredoxin-2 (PRDX2). nih.gov These actions collectively contribute to enhanced NO bioavailability and improved endothelial vasodilator function. nih.govnih.gov Studies in diabetic mice have also shown that chronic administration of EPA-E can prevent the development of endothelial dysfunction, partly through the direct vasodilatory action of its metabolites on the aorta. nih.govresearchgate.net

Regulation of Vascular Permeability

Emerging evidence suggests that EPA plays a role in regulating vascular permeability, a key process in inflammation and atherosclerosis. nih.gov During an inflammatory response, endothelial cells become more permeable, allowing for the passage of immune cells and other molecules into the surrounding tissues. nih.gov EPA has been shown to counteract this by reducing the expression of vascular cell adhesion protein 1 (VCAM-1) and pro-inflammatory cytokines, thereby helping to maintain the integrity of the endothelial barrier. nih.gov By limiting increases in vascular permeability, EPA may help to mitigate the inflammatory processes that drive the development and progression of atherosclerotic plaques. nih.gov

Anti-atherogenic and Plaque Stabilization Mechanisms

Impact on Coronary Atherosclerotic Plaque Volume and Composition

Clinical and preclinical studies have provided compelling evidence for the anti-atherogenic effects of eicosapentaenoic acid ethyl ester, demonstrating its ability to favorably alter the volume and composition of coronary atherosclerotic plaques.

The EVAPORATE trial, a randomized, double-blind, placebo-controlled study, investigated the effects of icosapent ethyl (a highly purified form of EPA ethyl ester) on coronary plaque in patients on statin therapy. nih.govescholarship.org Over 18 months, patients receiving this compound showed a significant reduction in low-attenuation plaque (LAP) volume by 17%, whereas the placebo group experienced a 109% increase. nih.govescholarship.org Furthermore, the this compound group exhibited regression in fibrous and fibrofatty plaque volumes, while these progressed in the placebo group. nih.govescholarship.org These findings are significant as LAP is associated with plaque vulnerability and future cardiovascular events. nih.gov

Another study demonstrated that high-dose EPA and DHA, when added to statin therapy, prevented the progression of fibrous coronary plaque in adherent patients with well-controlled LDL cholesterol levels. nih.gov The benefit was more pronounced in those on low-intensity statin therapy. nih.gov

The table below summarizes key findings from the EVAPORATE trial:

| Plaque Type | Change in this compound Group | Change in Placebo Group | p-value |

| Low-Attenuation Plaque (LAP) | -17% | +109% | 0.0061 |

| Fibrous Plaque | Regression | Progression | <0.01 |

| Fibrofatty Plaque | Regression | Progression | <0.01 |

| Total Plaque | -9% | +11% | 0.002 |

| Total Non-Calcified Plaque | -19% | Progression | <0.0005 |

| Calcified Plaque | Trend towards decrease | Progression | 0.053 |

Data from the EVAPORATE trial nih.govescholarship.org

Regression of Atherosclerotic Plaques in Research Models

Research in animal models has provided further insight into the mechanisms behind EPA-mediated plaque regression. In LDL receptor-deficient mice, a model for atherosclerosis, orally administered EPA has been shown to reduce and stabilize atherosclerotic lesions. ahajournals.orgahajournals.org These studies suggest that EPA's effects are not solely due to lipid-lowering but also involve modulation of the immune response within the plaque. ahajournals.orgahajournals.org

One proposed mechanism involves the induction of indoleamine 2,3-dioxygenase (IDO) in dendritic cells, which leads to a reduction in the number and activation of T lymphocytes, key players in the inflammatory processes of atherosclerosis. ahajournals.orgahajournals.org Furthermore, EPA has been shown to be incorporated into advanced atherosclerotic plaques, where higher concentrations are associated with decreased inflammation and increased plaque stability. ahajournals.orgahajournals.org

Glucose Metabolism Modulation

AMP-Activated Protein Kinase (AMPK) Signaling Pathway Activation

Recent research has illuminated the role of eicosapentaenoic acid in modulating glucose metabolism, primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govnih.govbohrium.comkorea.ac.krmdpi.com AMPK acts as a cellular energy sensor, and its activation can lead to improved insulin (B600854) sensitivity and glucose uptake in skeletal muscles. nih.govnih.govbohrium.comkorea.ac.kr

Studies in skeletal muscle cells have shown that EPA treatment can increase the AMP:ATP ratio, which in turn stimulates the phosphorylation and activation of AMPK. nih.govbohrium.commdpi.com This activation of AMPK, along with the p38 mitogen-activated protein kinase (p38 MAPK) pathway, promotes the translocation of glucose transporter type 4 (GLUT4) to the cell surface, facilitating glucose uptake into the muscle cells. nih.govnih.govbohrium.comkorea.ac.kr

The activation of AMPK by EPA is also linked to an increase in intracellular calcium, which activates calcium/calmodulin-dependent protein kinase kinase (CaMKK), an upstream kinase of AMPK. nih.govnih.govbohrium.comkorea.ac.kr This intricate signaling cascade highlights a potential mechanism by which EPA can exert beneficial effects on glucose homeostasis, independent of its lipid-lowering properties. nih.govnih.govbohrium.comkorea.ac.kr

The table below outlines the key steps in the EPA-mediated activation of the AMPK signaling pathway:

| Step | Molecular Event | Downstream Effect |

| 1 | EPA increases intracellular calcium | Activation of CaMKK |

| 2 | EPA increases the AMP:ATP ratio | - |

| 3 | CaMKK and increased AMP:ATP ratio activate AMPK | Phosphorylation of AMPK |

| 4 | Activated AMPK stimulates the p38 MAPK pathway | - |

| 5 | Activation of AMPK and p38 MAPK | Translocation of GLUT4 to the cell membrane |

| 6 | Increased GLUT4 at the cell surface | Enhanced glucose uptake into muscle cells |

Based on findings from studies on skeletal muscle cells nih.govnih.govbohrium.comkorea.ac.kr

Regulation of Glucose Uptake and Mitochondrial Respiration

Regulation of Glucose Uptake

EPA has been shown to enhance glucose uptake in metabolic tissues, a key process in maintaining glucose homeostasis. nih.govnih.gov This mechanism is particularly important in skeletal muscle, which is a primary site for glucose disposal. Research indicates that EPA stimulates glucose uptake through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govmdpi.com The activation of AMPK is a critical cellular response to an increase in the AMP:ATP ratio, signaling a state of low energy. nih.gov

Studies in C2C12 skeletal muscle cells have demonstrated that EPA treatment leads to an increased AMP:ATP ratio, which in turn promotes the phosphorylation and activation of AMPK. nih.gov Activated AMPK then triggers a cascade of downstream events, including the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and AS160, a Rab GTPase-activating protein. nih.gov This signaling cascade facilitates the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing the rate of glucose transport into the cell. nih.govnih.gov The process is also linked to an increase in intracellular calcium, which can activate AMPK through calcium/calmodulin-dependent protein kinase kinase (CaMKK). nih.gov

In adipocytes, EPA has also been found to increase basal glucose uptake. physiology.org Research suggests that EPA can promote the phosphorylation of the serine/threonine protein kinase Akt, a key component of the insulin signaling pathway, which is another major regulator of GLUT4 translocation. nih.gov By enhancing both insulin-dependent and insulin-independent pathways, EPA contributes to improved glucose clearance from the circulation. nih.govphysiology.org Furthermore, some of the beneficial effects of EPA on glucose homeostasis may be mediated by its downstream metabolites, known as hydroxyeicosapentaenoic acids (HEPEs), which can act through peroxisome proliferator-activated receptor (PPAR)-mediated mechanisms. nih.gov

Table 1: Research Findings on EPA-Mediated Regulation of Glucose Uptake

| Cell/Tissue Type | Key Finding | Mechanism of Action | Reference(s) |

|---|---|---|---|

| C2C12 Skeletal Muscle Cells | Increased glucose uptake and GLUT4 translocation. | Activation of the CaMKK-AMPK-p38 MAPK signaling pathway; phosphorylation of AS160. | nih.gov |

| L6 Skeletal Muscle Cells | Stimulated glucose uptake. | Activation of the AMPK signaling pathway. | nih.gov |

| Primary Rat Adipocytes | Increased basal glucose uptake and oxidation. | Increased nonanaerobic/oxidative metabolism of glucose. | physiology.org |

| 3T3-L1 Adipocytes | Promoted GLUT4 vesicle translocation and fusion. | Modulation of SNARE protein expression (VAMP2); enhanced Akt phosphorylation. | nih.gov |

| Obese Mice (High-Fat Diet) | Improved glucose tolerance and hepatic insulin signaling. | Inhibition of adipocyte hypertrophy. | nih.gov |

| Female C57BL/6J Mice | Prevented high-fat diet-induced hyperinsulinemia and hyperglycemia. | Potential mediation by 8-HEPE and changes in gut microbiota. | nih.gov |

Regulation of Mitochondrial Respiration

EPA-EE and EPA also play a significant role in regulating mitochondrial function, impacting both fatty acid oxidation and the efficiency of the respiratory chain. In the liver of rats fed EPA-EE, researchers observed a significant increase in mitochondrial fatty acid oxidation. nih.gov This was accompanied by an upregulation of the gene expression and activity of 2,4-dienoyl-CoA reductase, an auxiliary enzyme in the β-oxidation of polyunsaturated fatty acids. nih.gov Concurrently, EPA-EE treatment led to a reduction in the hepatic concentration of malonyl-CoA, an inhibitor of carnitine palmitoyltransferase I (CPT-I), which would further promote the transport of fatty acids into the mitochondria for oxidation. nih.gov

Studies have shown that EPA modulates the mitochondrial oxygen consumption rate in skeletal muscle cells. nih.gov In human subjects, supplementation with omega-3 fatty acids, including EPA, has been found to alter the composition of the mitochondrial membrane and the kinetics of mitochondrial respiration in skeletal muscle. nih.gov Research in peripheral blood mononuclear cells (PBMCs) from individuals with obesity demonstrated that supplementation with EPA and DHA improved mitochondrial bioenergetics, indicated by an increase in the respiratory reserve capacity. researchgate.net

Furthermore, fatty acid ethyl esters have been shown to bind to mitochondria and can induce mitochondrial dysfunction at high concentrations by uncoupling oxidative phosphorylation. nih.gov However, at physiological concentrations, EPA appears to enhance mitochondrial biogenesis and function. The process of mitochondrial biogenesis, the creation of new mitochondria, is a key adaptive response to increased energy demand and cellular stress. epa.gov It involves the coordinated action of transcriptional coactivators like peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and transcription factors such as nuclear respiratory factor-1 (NRF-1) and mitochondrial transcription factor A (TFAM). nih.gov In some cellular contexts, EPA has been shown to improve mitochondrial function and support the expression of thermogenic genes like UCP1, which is involved in energy dissipation as heat. frontiersin.org

Table 2: Research Findings on EPA-Mediated Regulation of Mitochondrial Respiration

| System/Model | Key Finding | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Rat Liver (in vivo) | Increased mitochondrial fatty acid oxidation. | Upregulation of 2,4-dienoyl-CoA reductase; reduction of malonyl-CoA levels. | nih.gov |

| Cultured Rat Hepatocytes | Stimulated palmitic acid oxidation. | Direct effect on mitochondrial substrate utilization. | nih.gov |

| C2C12 Skeletal Muscle Cells | Modulated mitochondrial oxygen consumption rate. | Linked to changes in cellular energy status (AMP:ATP ratio). | nih.gov |

| Human Skeletal Muscle | Altered mitochondrial membrane composition and respiration kinetics. | Incorporation of omega-3 fatty acids into mitochondrial membranes. | nih.gov |

| Human PBMCs (Obesity) | Improved mitochondrial bioenergetics (increased respiratory reserve). | Enhanced mitochondrial function following supplementation. | researchgate.net |

| Isolated Myocardial Mitochondria | Induced mitochondrial dysfunction (at high concentrations). | Uncoupling of oxidative phosphorylation. | nih.gov |

| Primary Human Adipocytes | Improved mitochondrial function and UCP1 expression. | Promotion of a "brite" (beige) adipocyte phenotype. | frontiersin.org |

Research into Therapeutic Applications of Eicosapentaenoic Acid Ethyl Ester

Cardiovascular Disease Research

The primary focus of research on EPA ethyl ester has been its impact on cardiovascular health. Numerous large-scale clinical trials have been conducted to evaluate its efficacy in reducing cardiovascular events.

Reduction of Atherosclerotic Cardiovascular Disease Events

Multiple landmark studies have demonstrated that eicosapentaenoic acid ethyl ester, known as icosapent ethyl in its prescription form, can significantly reduce the risk of atherosclerotic cardiovascular disease (ASCVD) events. ahajournals.orgresearchgate.net

The REDUCE-IT (Reduction of Cardiovascular Events with this compound–Intervention Trial) was a pivotal multinational, double-blind, placebo-controlled study. nih.gov It enrolled 8,179 statin-treated patients with elevated triglyceride levels and either established cardiovascular disease or diabetes with other risk factors. mdpi.comomega-research.com The trial showed that this compound led to a 25% relative risk reduction in major adverse cardiovascular events (MACE), which included cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina requiring hospitalization. lipid.org This benefit was observed over a median follow-up of 4.9 years. mdpi.com The primary composite endpoint occurred in 17.2% of patients in the this compound group compared to 22.0% in the placebo group. mdpi.comahajournals.org

Another significant study, the JELIS (Japan EPA Lipid Intervention Study) , investigated the effects of 1800 mg/day of EPA with a statin in 18,645 Japanese patients with hypercholesterolemia. medscape.orgnih.gov Over a 4.6-year follow-up, the EPA group experienced a 19% relative reduction in major coronary events compared to the control group (statin only). nih.gov

The benefits of this compound appear to extend beyond triglyceride lowering, suggesting other mechanisms of action are at play. ahajournals.orgyoutube.com These may include anti-inflammatory, antioxidant, and membrane-stabilizing effects. youtube.com

Table 1: Key Findings from Major Clinical Trials on EPA Ethyl Ester and ASCVD Events

| Trial | Number of Participants | Key Finding | Relative Risk Reduction (Primary Endpoint) | Reference |

|---|---|---|---|---|

| REDUCE-IT | 8,179 | Significant reduction in major adverse cardiovascular events in statin-treated patients with elevated triglycerides. | 25% | nih.gov |

| JELIS | 18,645 | Significant reduction in major coronary events in hypercholesterolemic patients. | 19% | nih.gov |

Myocardial Infarction and Stroke Prevention Studies

Research has specifically investigated the role of eicosapentaenoic acid ethyl ester in preventing myocardial infarction (MI) and stroke.

The JELIS trial also reported a trend towards lower rates of nonfatal MI in the EPA group compared to the control group. acc.org A sub-analysis of the JELIS trial focused on stroke prevention found that for patients with a history of stroke (secondary prevention), EPA administration was associated with a 20% relative reduction in recurrent stroke. nih.gov However, no significant difference was observed in the primary prevention of stroke. nih.gov

Coronary Revascularization and Unstable Angina Research Outcomes

The impact of eicosapentaenoic acid ethyl ester on the need for coronary revascularization and the incidence of unstable angina has been a key area of investigation.

The REDUCE-IT trial demonstrated a significant reduction in the primary composite endpoint which included coronary revascularization and hospitalization for unstable angina. nih.govnih.gov Further analyses of the REDUCE-IT data revealed that this compound significantly reduced both first and subsequent revascularization procedures. scai.org This included a 34% reduction in first revascularizations and even greater reductions in subsequent events. scai.org The reductions were seen across different types of revascularization, including a 32% reduction in stenting and a 39% reduction in coronary artery bypass grafting (CABG). scai.org

Role in Residual Cardiovascular Risk Management in Statin-Treated Populations

A significant body of research has focused on the utility of eicosapentaenoic acid ethyl ester in addressing the residual cardiovascular risk that persists in patients despite treatment with statins. nih.govlipid.org Many patients on statin therapy continue to experience cardiovascular events, particularly those with elevated triglycerides. scai.org

The REDUCE-IT trial specifically enrolled statin-treated patients with controlled low-density lipoprotein cholesterol (LDL-C) but elevated triglycerides. nih.gov The substantial reduction in cardiovascular events observed in this trial highlights the efficacy of this compound in managing this residual risk. nih.govmdpi.com The benefits were consistent across various subgroups, including those with different baseline triglyceride levels. ahajournals.org

Post-hoc analyses of REDUCE-IT further support this role, showing that this compound reduced cardiovascular events irrespective of baseline LDL-C levels, even in patients with very well-controlled LDL-C. ahajournals.org The JELIS study also provided evidence that adding EPA to statin therapy offers benefits beyond those of statins alone in preventing major coronary events. medscape.org

Atrial and Ventricular Arrhythmia Research Considerations

The effects of eicosapentaenoic acid ethyl ester on cardiac arrhythmias have been investigated, with some studies suggesting a potential for both benefits and risks.

In the REDUCE-IT trial, a higher incidence of hospitalization for atrial fibrillation or flutter was observed in the this compound group (3.1%) compared to the placebo group (2.1%). omega-research.com